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Introduction
Intracellular pH (pHi) is a critical regulator of numerous cellular processes, including

proliferation, apoptosis, migration, and metabolic activity. The sodium-hydrogen exchanger

isoform 1 (NHE1) is a primary regulator of pHi in most mammalian cells, extruding a proton in

exchange for a sodium ion. In many cancer cells, the activity of NHE1 is upregulated, leading

to a more alkaline pHi that is thought to promote a malignant phenotype.

5-(N-Ethyl-N-isopropyl)amiloride (EIPA) is a potent inhibitor of the Na+/H+ exchanger,

particularly NHE1. By blocking NHE1 activity, EIPA treatment is expected to cause a decrease

in intracellular pH, a phenomenon known as intracellular acidification. Accurate measurement

of these pHi changes is crucial for understanding the mechanism of action of EIPA and its

potential as a therapeutic agent.

These application notes provide a detailed protocol for measuring changes in intracellular pH

following EIPA treatment using the ratiometric fluorescent dye 2′,7′-bis-(2-carboxyethyl)-5-(and-

6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM).

Data Presentation
The following table summarizes quantitative data from published studies on the effects of EIPA
treatment on intracellular pH in various cell lines.
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Cell Line
EIPA
Concentr
ation

Treatmen
t Duration

Initial pHi

pHi after
EIPA
Treatmen
t

Change
in pHi

Referenc
e

C7-MDCK 20 µM 30 minutes 7.22 7.03 -0.19 [1]

BxPC3 10 µM
18-20

hours
~7.4 ~7.2 ~-0.2 [1]

MDA-MB-

157
10 µM

18-20

hours
~7.3 ~7.1 ~-0.2 [1]

Non-Small

Cell Lung

Cancer

(A549,

H1299)

>20 µM
Not

Specified

Not

Specified

Decrease

Observed

Not

Quantified
[2]

Mouse

Embryonic

Stem Cells

Not

Specified
72 hours

Prevents

pHi

increase

during

differentiati

on

Prevents

alkalinizati

on

Not

Applicable
[3]

Experimental Protocols
Protocol: Measurement of Intracellular pH using BCECF-
AM and Fluorescence Microscopy
This protocol details the measurement of pHi in cultured cells using the pH-sensitive

fluorescent indicator BCECF-AM. The acetoxymethyl ester (AM) group renders the dye cell-

permeant. Once inside the cell, cellular esterases cleave the AM group, trapping the

fluorescent probe BCECF intracellularly. BCECF exhibits pH-dependent dual excitation,

allowing for ratiometric measurement of pHi that is independent of dye concentration and

corrects for variations in cell thickness and dye loading.

Materials:
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BCECF-AM (2′,7′-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)

Anhydrous Dimethyl sulfoxide (DMSO)

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

EIPA (5-(N-Ethyl-N-isopropyl)amiloride)

Nigericin

Valinomycin

High potassium calibration buffers (pH 6.5, 7.0, 7.5, 8.0)

Cultured cells on glass-bottom dishes or coverslips

Fluorescence microscope equipped with a filter set for BCECF (e.g., excitation at ~490 nm

and ~440 nm, emission at ~535 nm), a light source, and a sensitive camera.

Procedure:

1. Preparation of Reagents:

BCECF-AM Stock Solution: Prepare a 1 to 5 mM stock solution of BCECF-AM in anhydrous

DMSO. Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-

thaw cycles.

EIPA Stock Solution: Prepare a stock solution of EIPA in DMSO or an appropriate solvent.

The final concentration of the solvent in the cell culture medium should be minimal (typically

<0.1%).

High Potassium Calibration Buffers: Prepare a set of buffers with varying pH values (e.g.,

6.5, 7.0, 7.5, 8.0). A typical composition is 130 mM KCl, 1 mM MgCl2, 15 mM HEPES, 15

mM MES. Adjust the pH with KOH. Just before use, add nigericin (10 µM) and valinomycin

(10 µM) to equilibrate intracellular and extracellular pH.[4]

2. Cell Preparation and Dye Loading:
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Plate cells on glass-bottom dishes or coverslips and culture to the desired confluency.

On the day of the experiment, remove the culture medium and wash the cells once with pre-

warmed HBSS or your experimental buffer.

Prepare a BCECF-AM loading solution by diluting the stock solution in HBSS to a final

concentration of 2-5 µM.

Incubate the cells with the BCECF-AM loading solution for 30-60 minutes at 37°C in the

dark.[4]

After incubation, wash the cells twice with pre-warmed HBSS to remove extracellular dye

and allow for complete de-esterification of the intracellular dye.

3. EIPA Treatment:

Replace the wash buffer with fresh, pre-warmed HBSS containing the desired concentration

of EIPA.

Incubate the cells for the desired duration of EIPA treatment. This can range from minutes to

hours depending on the experimental design.[1]

4. Fluorescence Imaging:

Mount the dish or coverslip on the fluorescence microscope.

Acquire fluorescence images at two excitation wavelengths: a pH-sensitive wavelength

(~490 nm) and a pH-insensitive (isosbestic) wavelength (~440 nm).[4]

Collect the emitted fluorescence at ~535 nm.

Acquire a baseline reading before EIPA treatment and then time-lapse images during and

after EIPA application.

5. In Situ Calibration:

At the end of each experiment, perfuse the cells with the high potassium calibration buffers

containing nigericin and valinomycin, starting with a pH of 7.5 and proceeding to 7.0 and 6.5.
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Acquire fluorescence images at both excitation wavelengths for each calibration buffer.

Generate a calibration curve by plotting the ratio of fluorescence intensities (F490/F440)

against the corresponding pH values.

6. Data Analysis:

For each time point and experimental condition, calculate the ratio of the fluorescence

intensity at the pH-sensitive excitation wavelength to the intensity at the pH-insensitive

wavelength (Ratio = F490/F440).

Convert the fluorescence ratio values to pHi values using the calibration curve generated in

step 5.

Plot the change in pHi over time to visualize the effect of EIPA treatment.

Visualizations
Signaling Pathway of EIPA Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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